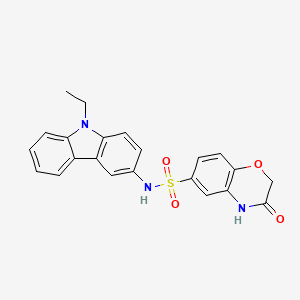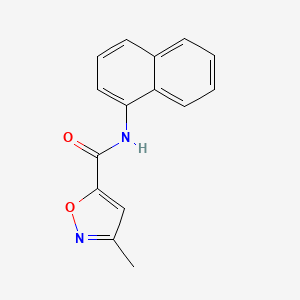
N-(9-ethylcarbazol-3-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ethylcarbazol-3-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as ECO-PS or simply PS, and it has been extensively studied for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of ECO-PS is complex and varies depending on its application. In photodynamic therapy, ECO-PS is activated by light and generates reactive oxygen species that can kill cancer cells. In cell imaging, ECO-PS binds to specific biomolecules and emits fluorescence upon excitation. In lithography, ECO-PS generates acid upon exposure to light, which initiates a chemical reaction that creates patterns on a surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ECO-PS are still being studied. However, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. ECO-PS has also been shown to have good stability and solubility in various solvents, which makes it suitable for use in different applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ECO-PS is its versatility and potential for use in various applications. It is also relatively easy to synthesize and has good stability and solubility. However, one of the limitations of ECO-PS is its sensitivity to light, which can limit its use in certain applications. Additionally, further studies are needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on ECO-PS. One potential area of study is the development of new synthetic methods that can improve the yield and purity of ECO-PS. Another area of study is the optimization of its properties for specific applications, such as improving its sensitivity to light for use in lithography or its selectivity for specific biomolecules for use in cell imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ECO-PS and its potential applications in biomedicine.
Métodos De Síntesis
The synthesis of ECO-PS involves a multi-step process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 9-ethylcarbazole with 2-chloro-4-sulfamoylphenol in the presence of a base. The resulting intermediate is then subjected to cyclization and oxidation to obtain ECO-PS in high yield.
Aplicaciones Científicas De Investigación
ECO-PS has found numerous applications in scientific research, particularly in the fields of materials science and biomedicine. In materials science, ECO-PS has been used as a photoacid generator in lithography and as a photosensitizer in photodynamic therapy. In biomedicine, ECO-PS has been studied for its potential as an anticancer agent and as a fluorescent probe for cell imaging.
Propiedades
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-2-25-19-6-4-3-5-16(19)17-11-14(7-9-20(17)25)24-30(27,28)15-8-10-21-18(12-15)23-22(26)13-29-21/h3-12,24H,2,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJUQQYGAFNFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)

![[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate](/img/structure/B7457107.png)





![1-(4-chlorobenzoyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B7457147.png)
![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)
![5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7457156.png)
![3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457160.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![(2,2-dichlorocyclopropyl)methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7457170.png)